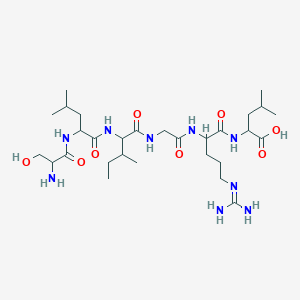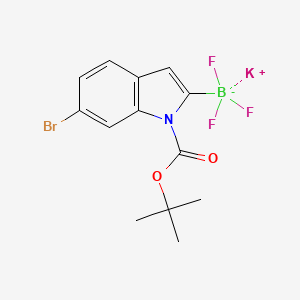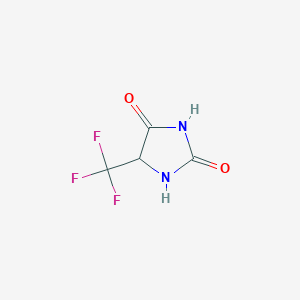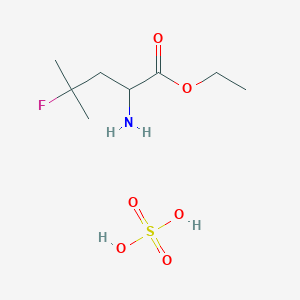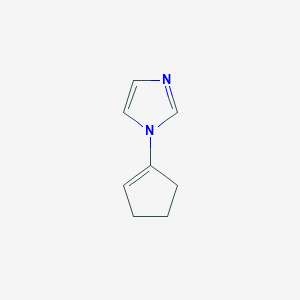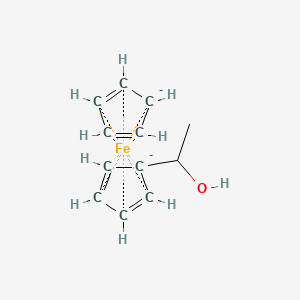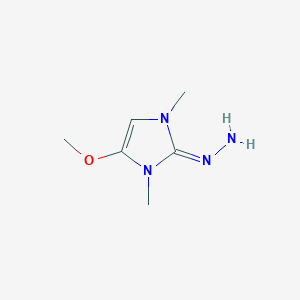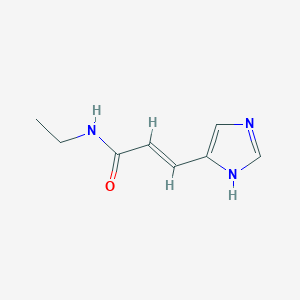
N-Ethyl-3-(1H-imidazol-5-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-3-(1H-imidazol-5-yl)acrylamide is a chemical compound characterized by the presence of an imidazole ring, an ethyl group, and an acrylamide moiety. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine. The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which imparts unique chemical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3-(1H-imidazol-5-yl)acrylamide typically involves the reaction of 1H-imidazole-5-carboxaldehyde with ethylamine, followed by the addition of acryloyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 1H-imidazole-5-carboxaldehyde reacts with ethylamine in the presence of a base such as triethylamine to form N-ethyl-1H-imidazole-5-carboxamide.
Step 2: The resulting N-ethyl-1H-imidazole-5-carboxamide is then treated with acryloyl chloride in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
N-Ethyl-3-(1H-imidazol-5-yl)acrylamide undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The acrylamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, aryl halides, and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of N-ethyl-3-(1H-imidazol-5-yl)ethylamine.
Substitution: Formation of various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
N-Ethyl-3-(1H-imidazol-5-yl)acrylamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-Ethyl-3-(1H-imidazol-5-yl)acrylamide involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity and modulating biological pathways. The acrylamide moiety can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with target molecules.
Comparación Con Compuestos Similares
N-Ethyl-3-(1H-imidazol-5-yl)acrylamide can be compared with other imidazole-containing compounds, such as:
N-Methyl-3-(1H-imidazol-5-yl)acrylamide: Similar structure but with a methyl group instead of an ethyl group.
N-Propyl-3-(1H-imidazol-5-yl)acrylamide: Similar structure but with a propyl group instead of an ethyl group.
N-Ethyl-3-(1H-imidazol-4-yl)acrylamide: Similar structure but with the imidazole ring substituted at the 4-position instead of the 5-position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C8H11N3O |
|---|---|
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
(E)-N-ethyl-3-(1H-imidazol-5-yl)prop-2-enamide |
InChI |
InChI=1S/C8H11N3O/c1-2-10-8(12)4-3-7-5-9-6-11-7/h3-6H,2H2,1H3,(H,9,11)(H,10,12)/b4-3+ |
Clave InChI |
WZRGXWWOSLLPHF-ONEGZZNKSA-N |
SMILES isomérico |
CCNC(=O)/C=C/C1=CN=CN1 |
SMILES canónico |
CCNC(=O)C=CC1=CN=CN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Di([1,1'-biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B12821164.png)
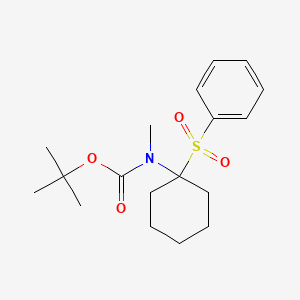
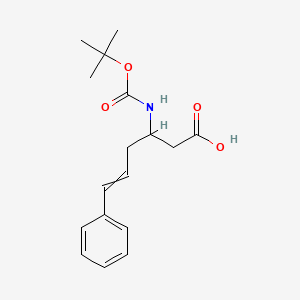
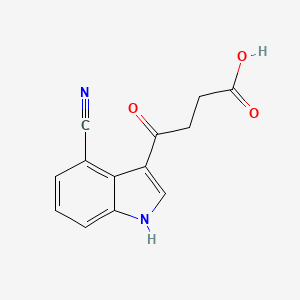
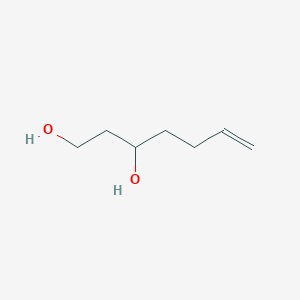
![9-Bromo-Acenaphtho[1,2-b]quinoxaline](/img/structure/B12821205.png)
![4-Chloro-6-methyl-1H-benzo[d]imidazole](/img/structure/B12821211.png)
